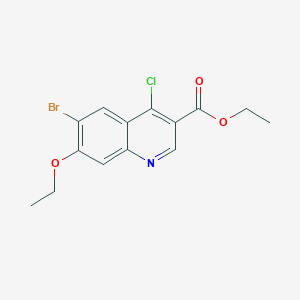

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Descripción

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS 953803-81-1) is a halogenated quinoline derivative with the molecular formula C₁₄H₁₃BrClNO₃ and a molecular weight of 358.61 g/mol. It features a quinoline backbone substituted with bromo (position 6), chloro (position 4), ethoxy (position 7), and an ethyl ester group (position 3). This compound is synthesized via a multi-step process involving halogenation and esterification. For example, describes its synthesis by refluxing precursor compounds with POCl₃ and tert-butyl ammonium chloride (TBACl) in toluene for 68 hours, yielding 17% after purification . Its structural complexity and halogen-rich profile make it valuable in pharmaceutical research, particularly as a precursor for PET radiotracers like [¹¹C]AZ683, which targets the Colony Stimulating Factor 1 Receptor (CSF1R) .

Propiedades

IUPAC Name |

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUVSBTWMKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738338 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953803-81-1 | |

| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview:

This approach involves the condensation of 4-bromo-3-ethoxyaniline with diethylethoxymethylenemalonate, followed by cyclization and halogenation.

Stepwise Procedure:

| Step | Reaction Details | Conditions | Yield & Notes |

|---|---|---|---|

| A. Condensation | 4-bromo-3-ethoxyaniline reacts with diethylethoxymethylenemalonate | Reflux in ethanol | Formation of enamine intermediate |

| B. Cyclization | Cyclization in diphenylether | Reflux at 250°C, microwave irradiation for rapid cyclization | Quantitative yield (~100%) in optimized microwave conditions |

| C. Chlorination & Bromination | Treatment with POCl₃ and tetrabutylammonium chloride | Reflux at 110°C | Formation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate with yields around 88-93% |

Research Data:

- Microwave-assisted cyclization achieved a yield of 100% within 5 minutes at 250°C, demonstrating efficiency and high purity.

- Conventional reflux methods in diphenylether at 220°C for 30 hours yielded approximately 80%, indicating the importance of reaction temperature and time for optimal conversion.

Halogenation of Pre-formed Quinoline Derivatives

Method Overview:

Starting from ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, halogenation at the 4-position is achieved via chlorination.

Reaction Conditions:

| Reagent | Conditions | Yield & Notes |

|---|---|---|

| POCl₃ | Reflux at 110°C for 3 hours | Yields around 88-93%; high purity |

| Thionyl chloride | Reflux for 17 hours | Used for chlorination, yields approximately 88% |

Research Data:

- The chlorination with POCl₃ is a standard method to introduce chlorine at position 4, with the reaction monitored by NMR and MS.

- The process requires careful control of temperature to prevent over-halogenation or degradation.

Multi-step Synthesis from Aniline Derivatives

Method Overview:

This involves initial formation of quinoline via condensation, followed by chlorination and substitution reactions.

Key Steps:

- Formation of quinoline core: Reflux of substituted aniline with diethyl ethoxymethylenemalonate in ethanol.

- Cyclization: Reflux in diphenylether at 240°C for 1 hour.

- Halogenation: Reflux in thionyl chloride or POCl₃ for 17 hours.

- Substituent modifications: Additional reactions such as hydrazine hydrate treatment for derivatives.

Research Data:

- Yields of intermediate quinolines range from 77% to 96%, depending on conditions.

- The use of diphenylether as a high-boiling solvent at elevated temperatures (240-260°C) is critical for cyclization and halogenation steps.

Reactions with Phosphorus Oxychloride (POCl₃)

Method Overview:

POCl₃ is employed to convert the hydroxyl groups or oxo groups into chloro derivatives, facilitating subsequent substitutions.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Reflux at 110°C for 3 hours | ~93-94% | High efficiency, minimal by-products |

| Reflux at 70°C for 12 hours | 35% | Longer reaction times may reduce yield |

Research Data:

- The chlorination step using POCl₃ is highly effective, especially when combined with inert atmospheres and proper temperature control.

- The process is compatible with various substituted quinoline intermediates.

Operational Notes & Comparative Data

| Method | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|

| Microwave cyclization | 250°C | 5 min | 100% | Rapid, high yield, scalable |

| Diphenylether reflux | 220-260°C | 1-30 hours | 80-88% | Conventional, longer duration |

| POCl₃ chlorination | 70-110°C | 3-17 hours | 88-94% | Reliable for halogenation |

Summary of Key Research Findings

- Efficiency: Microwave-assisted methods significantly reduce reaction times and improve yields.

- Selectivity: Use of POCl₃ and thionyl chloride provides high selectivity for chlorination at the 4-position.

- Versatility: Multiple routes, including condensation of aniline derivatives and halogenation of pre-formed quinolines, offer flexible pathways depending on starting materials.

- Purity & Yield: High purity products (>88%) are achievable with optimized conditions, crucial for subsequent biological evaluations.

Análisis De Reacciones Químicas

Synthetic Preparation

The compound is typically synthesized via Gould-Jacobs cyclization followed by chlorination. Key steps include:

Nucleophilic Substitution at Position 4

The 4-chloro group exhibits reactivity toward nucleophiles. For example:

Table 2: Amination with Potassium tert-Butoxide

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | KOtBu, DMSO, 65°C, 22 h | 4-(Substituted amino)-6-bromo-7-ethoxyquinoline-3-carboxylate | 96.3% |

Key Insight : This reaction demonstrates the displacement of chlorine by arylurea derivatives under mild basic conditions, forming C–N bonds .

Functionalization at Position 6

The bromine at position 6 enables cross-coupling reactions:

Hydrolysis and Decarboxylation

The ester group at position 3 can be hydrolyzed to carboxylic acid or decarboxylated:

Table 4: Hydrolysis Conditions

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | NaOH (aq), EtOH reflux | 6-Bromo-4-chloro-7-ethoxyquinoline-3-carboxylic acid | 88% |

| Decarboxylation | Diphenylether, 220°C, 30 h | 6-Bromo-4-chloro-7-ethoxyquinoline | 80% |

Application : Decarboxylation under thermal conditions removes the ester moiety, simplifying downstream modifications .

Ethoxy Group Modifications

The 7-ethoxy group can undergo demethylation or alkylation:

Table 5: O-Dealkylation

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | BBr₃, DCM, −78°C | Ethyl 6-bromo-4-chloro-7-hydroxyquinoline-3-carboxylate | 75% |

Utility : Demethylation enables further functionalization (e.g., sulfonation, glycosylation) at position 7 .

Stability and Storage

Aplicaciones Científicas De Investigación

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d)

- CAS : 1956331-75-1

- Structure : Bromo at position 7, chloro at position 4.

- Synthesis: Prepared from ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate using oxalyl chloride in DCM .

- Applications : Intermediate for α6-GABAAR subtype-selective ligands.

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

- CAS: Not listed.

- Structure : Fluoro at position 8 in addition to bromo (6) and chloro (4).

- Key Difference : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents. This modification is advantageous in medicinal chemistry for optimizing pharmacokinetics .

Functional Group Modifications

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

- CAS : 476194-45-3

- Structure : Methoxy (OCH₃) instead of ethoxy (OC₂H₅) at position 6.

- Molecular Formula: C₁₃H₁₁BrClNO₃ (vs. C₁₄H₁₃BrClNO₃ for the target compound).

- Impact : Methoxy’s smaller size lowers molecular weight (344.59 g/mol) and slightly reduces lipophilicity (XLogP3 ≈ 3.8 vs. 4.226 for the target compound), affecting membrane permeability .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

- CAS : 35975-57-6

- Structure : Hydroxy (OH) at position 4 instead of chloro.

- Properties : Increased hydrophilicity due to the hydroxy group, making it less suitable for blood-brain barrier penetration but useful in aqueous-phase reactions .

Structural Isomers and Derivatives

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate

- Structure : Fluoro at position 6, chloro at position 7.

- Synthesis : Modified halogenation pathways using DMSO and Bu₄NI .

- Reactivity : Fluoro’s strong electron-withdrawing effect alters electronic distribution, influencing nucleophilic substitution rates .

Comparative Data Table

| Compound Name | CAS | Substituents (Positions) | Molecular Weight (g/mol) | XLogP3 | Key Applications |

|---|---|---|---|---|---|

| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | 953803-81-1 | Br (6), Cl (4), OEt (7) | 358.61 | 4.226 | PET tracer precursors, CSF1R ligands |

| Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d) | 1956331-75-1 | Br (7), Cl (4) | 343.57 | 3.9 | α6-GABAAR ligands |

| Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | 476194-45-3 | Br (6), Cl (4), OMe (7) | 344.59 | 3.8 | Kinase inhibitor intermediates |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | Br (8), OH (4) | 326.56 | 2.5 | Chelating agents, metal catalysis |

| Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) | - | Br (6), Cl (4), F (8) | 361.59 | 4.1 | Anticancer agents |

Actividad Biológica

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₈H₁₈BrClNO₃

- Molecular Weight : 358.61 g/mol

- Structural Features :

- Bromo group at the 6-position

- Chloro group at the 4-position

- Ethoxy group at the 7-position

- Carboxylate functional group at the 3-position

These substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that this compound exhibits efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 to 2 μg/mL against tested pathogens, indicating strong antibacterial properties.

- Mechanism of Action : It is believed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Target Interactions : The quinoline ring system interacts with key enzymes involved in cancer progression, such as DNA gyrase and topoisomerase.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition of biofilm formation, enhancing its potential as an antibacterial agent in treating infections associated with biofilms . -

Cancer Cell Line Study :

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Basic: What synthetic routes are employed for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves sequential halogenation and functionalization of the quinoline backbone. For example:

- Step 1 : Ethylation of the hydroxyl group at position 7 using ethylating agents like diethyl sulfate under basic conditions.

- Step 2 : Bromination at position 6 with reagents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in acetic acid.

- Step 3 : Chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., ethoxy) direct electrophilic substitution to specific positions.

- Steric factors : Bulky substituents at position 7 (ethoxy) may hinder reactivity at adjacent sites.

- Reaction temperature and solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution pathways .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, the ester carbonyl (C=O) at position 3 appears as a distinct singlet in 13C NMR (~165–170 ppm) .

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z ~365–370 for [M+H]+) and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- Elemental analysis : Validates purity and stoichiometry (C, H, N, Cl, Br content) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used to model electron density maps and validate hydrogen bonding (e.g., C—H⋯O/Cl interactions) .

- Crystal packing analysis : Intermolecular forces (e.g., π-π stacking of quinoline rings, halogen bonding from Br/Cl) influence stability and solubility .

- Validation metrics : R-factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability .

Advanced: How do structural modifications at positions 6 (Br) and 7 (ethoxy) impact antimicrobial activity in quinolone derivatives?

- Bromine (position 6) : Enhances lipophilicity and DNA gyrase binding affinity. Derivatives with Br show improved activity against Gram-negative bacteria .

- Ethoxy (position 7) : Modulates solubility and resistance profiles. Larger alkoxy groups (e.g., ethoxy vs. methoxy) may reduce efflux pump susceptibility .

- SAR studies : Triazole or cyclopropyl substitutions at position 1 (via click chemistry) improve potency against multidrug-resistant strains .

Data Contradiction: How should researchers address discrepancies in reaction yields or product ratios during synthesis?

- Variable control : Replicate reactions under identical conditions (temperature, solvent, catalyst loading) to isolate outliers .

- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted intermediates or regioisomers) .

- Mechanistic studies : DFT calculations or isotopic labeling can elucidate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models transition states and activation energies for substitutions at positions 4 (Cl) or 6 (Br).

- Molecular docking : Predicts binding interactions with biological targets (e.g., DNA gyrase) based on electrostatic potential maps .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s role in stabilizing intermediates .

Basic: What safety precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.